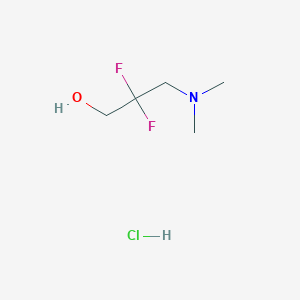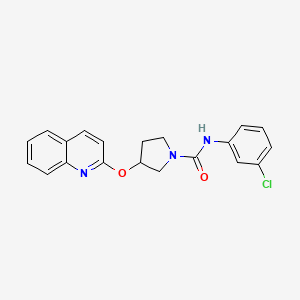
1-Chloro-3-(difluoromethyl)-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” belong to a class of organic compounds known as halogenated hydrocarbons. These are carbon-based compounds that contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine). They have diverse properties and uses, depending on their specific structure .
Synthesis Analysis
The synthesis of halogenated hydrocarbons can involve various methods, including halogenation of hydrocarbons and substitution reactions. The specific method would depend on the structure of the desired product .
Molecular Structure Analysis
The molecular structure of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational chemistry can be used to analyze the molecular structure .
Chemical Reactions Analysis
The chemical reactions of halogenated hydrocarbons can be quite diverse, depending on their specific structure. They can undergo reactions such as elimination, substitution, and addition. The specific reactions would depend on factors like the type and position of the halogen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “1-Chloro-3-(difluoromethyl)-2-fluorobenzene” would depend on its specific structure. These properties could include things like boiling point, melting point, density, solubility, and reactivity .
Scientific Research Applications
- 1-Chloro-3,3-dimethylbutane serves as a crucial raw material and intermediate in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and specialty chemicals .
- In recent years, there has been growing interest in environmentally friendly alternatives. 1-Chloro-3,3-dimethylbutane is part of this trend. For instance, it is a precursor in the synthesis of 1-chloro-3,3,3-trifluoropropene (HCFO-1233zd) , which has applications as a refrigerant and heat transfer fluid .
Organic Synthesis
Environmentally Friendly Alternatives
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other substances at the molecular level. For pharmaceutical compounds, this often involves interactions with biological molecules like proteins or DNA. For other types of compounds, the mechanism of action might involve chemical reactions with other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-chloro-3-(difluoromethyl)-2-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OELHRDFHVBBIOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)
![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)
![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2593860.png)
![Ethyl 2-[2-[[5-[[(3-methoxybenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2593862.png)
![5,5,7,7-Tetramethyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2593863.png)



![N-(4-bromo-2-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2593867.png)




![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2593873.png)